molecular formula C8H7F3N2 B8469564 4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No.: B8469564
M. Wt: 188.15 g/mol
InChI Key: SPBRWHTYHOXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole is a useful research compound. Its molecular formula is C8H7F3N2 and its molecular weight is 188.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

IUPAC Name

4-ethynyl-1,5-dimethyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C8H7F3N2/c1-4-6-5(2)13(3)12-7(6)8(9,10)11/h1H,2-3H3

InChI Key

SPBRWHTYHOXQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.3 g (20.9 mmol) of 4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole are taken up in 5 ml of toluene and heated to 70° C. for 12 h together with a 60% aqueous KOH solution (10 ml) and 1.2 g of polyethylene glycol 600. After the end of the reaction, the two phases are separated, the aqueous phase is extracted with toluene and the combined organic phases are dried over MgSO4 and concentrated. The product is obtained as a solid in an 81% yield.
Name
4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol 600
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.27 g (5.67 mmol) of 4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole are dissolved in 40 ml of dry THF and placed under a protective gas atmosphere. After the reaction solution has been cooled to 0° C., 1.91 g (17.0 mmol) of potassium tert-butoxide are introduced and, on completion of addition, the mixture is stirred at 20° C. for 3 h. After the end of the reaction, a saturated NH4Cl solution (25 ml) is added and extraction is effected twice with CH2C12. The combined organic phases are dried over MgSO4 and concentrated. The product is obtained as a solid in a 79% yield.
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.27 g (5.67 mmol) of 4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole from Example 1 are dissolved in 40 ml of dry THF and placed under a protective gas atmosphere. After cooling the reaction solution to 0° C., 1.91 (17.0 mmol) of potassium tert-butoxide are introduced and, after the addition is complete, the mixture is stirred at 20° C. for 3 hours. After the end of the reaction, a saturated ammonium chloride solution (25 ml) is added and the mixture is extracted twice with 30 ml each time of methylene chloride. The combined organic phases are dried over magnesium sulphate, the solvent is removed by distillation and 4-ethynyl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is isolated as a microcrystalline solid in a yield of 79% of theory.
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.91
Quantity
17 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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